molecular formula C17H15FO3 B2753742 (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 849554-14-9

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B2753742
CAS RN: 849554-14-9
M. Wt: 286.302
InChI Key: SECIINCKZHWTSO-UHFFFAOYSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as 2,5-Dimethoxy-4'-fluoro-α-pyrrolidinopropiophenone (F-α-PPP), is a synthetic designer drug that belongs to the cathinone class. It is a potent psychostimulant and has been found to have similar effects to other cathinone derivatives such as methcathinone and mephedrone. In recent years, F-α-PPP has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, it is important to note that the use of F-α-PPP is illegal and can lead to serious health risks.

Scientific Research Applications

Molecular Structure and Vibrational Analysis

Research has focused on the molecular structure, vibrational analysis, and the electronic properties of similar compounds. For instance, the structure of derivatives has been confirmed through various methods like IR and X-ray diffraction studies. These studies provide insights into the geometric parameters, stability through hyper-conjugative interactions, and charge delocalization of the molecules. Vibrational wavenumbers calculated using methods like HF and DFT help in understanding the molecular interactions and electronic transitions within these compounds (Najiya et al., 2014).

Photophysical and Solvatochromic Properties

Another area of research involves the study of photophysical properties and solvatochromism. Compounds with similar structures have been synthesized and their electronic absorption and emission spectra studied in various solvents. These studies help in determining the solvatochromic properties, such as extinction coefficients and fluorescence quantum yields, and understanding the intramolecular charge transfer mechanisms. This research is critical for developing sensitive fluorescent molecular probes for biological applications (Asiri et al., 2017).

Nonlinear Optical (NLO) Materials

Compounds of similar structure have been synthesized for exploring their potential as organic nonlinear optical materials. The synthesis methods, crystal structures, and the NLO properties are investigated to understand their suitability for applications in optoelectronics. Such studies often involve the growth of single crystals and examination of their transparency and absorption in the visible region, along with the efficiency of NLO properties (Shruthi et al., 2017).

Fluorescent Probes and Sensors

Research on derivatives of this compound has also led to the development of ultrasensitive fluorescent probes. These probes, designed based on the solvent-dependent fluorescence properties, can be utilized for studying a variety of biological events and processes. The development of such fluorescent probes underscores the compound's application in biotechnology and medicine, providing tools for the detection and imaging of cellular and molecular dynamics (Diwu et al., 1997).

Synthesis and Anticancer Activity

Furthermore, the synthesis and structural elucidation of chalcone derivatives related to this compound have been pursued, revealing potential anticancer activities. The cytotoxic activities against various human tumor cell lines have been evaluated, with some compounds showing promising results in preliminary tests. This indicates the potential therapeutic applications of these compounds in cancer treatment (Yamali et al., 2017).

properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECIINCKZHWTSO-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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